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Compound of Interest

Compound Name: 2-phenylacetonitrile

Cat. No.: B1602554

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
binary liquid mixtures containing 2-phenylacetonitrile. Understanding these properties is
crucial for a wide range of applications, including reaction engineering, solvent selection, and
the formulation of pharmaceutical products. This document summarizes key quantitative data,
details experimental methodologies, and provides visual representations of experimental
workflows and conceptual relationships.

Core Thermodynamic Properties and Molecular
Interactions

The study of thermodynamic properties such as density, viscosity, and speed of sound, along
with their derived excess properties, offers profound insights into the nature and extent of
molecular interactions within liquid mixtures. These interactions, which include dipole-dipole
forces, hydrogen bonding, and dispersive forces, govern the macroscopic behavior of the
solution and its deviation from ideal behavior.

2-Phenylacetonitrile is a polar molecule, and its mixtures with various organic solvents exhibit
interesting thermodynamic behaviors that reflect the interplay of different intermolecular forces.
This guide focuses on the excess molar volume (VE), viscosity deviation (An), and deviation in
isentropic compressibility (Aks) as key indicators of these interactions.
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Data Summary: Thermodynamic Properties of 2-
Phenylacetonitrile Binary Mixtures

The following tables summarize the experimentally determined thermodynamic data for binary
mixtures of 2-phenylacetonitrile with aliphatic amines, alcohols, and ketones.

Table 1: Excess Molar Volumes (VE) of 2-
pi I itrile Bi Mi 208.15 K

Mole
Fraction of . . . ..
Diethylamin Propylamin  Diisopropyl . tert-
2- . Butylamine .
e amine Butylamine
Phenylacet
onitrile (xa)
0.1 -0.12 -0.08 -0.15 -0.09 -0.18
0.2 -0.23 -0.15 -0.29 -0.17 -0.35
0.3 -0.33 -0.21 -0.41 -0.24 -0.50
0.4 -0.41 -0.26 -0.51 -0.30 -0.62
0.5 -0.47 -0.30 -0.58 -0.34 -0.71
0.6 -0.50 -0.32 -0.62 -0.36 -0.76
0.7 -0.49 -0.31 -0.61 -0.35 -0.75
0.8 -0.43 -0.27 -0.54 -0.31 -0.67
0.9 -0.29 -0.18 -0.38 -0.21 -0.47

Data sourced from Nikam et al. (2004)

Table 2: Viscosity Deviations (An) of 2-Phenylacetonitrile
+ Aliphatic Amine Mixtures at 308.15 K
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Mole
Fraction of . ) ] B
Diethylamin Propylamin  Diisopropyl . tert-
2- . Butylamine .
e amine Butylamine
Phenylacet
onitrile (xa)
0.1 -0.04 -0.03 -0.05 -0.03 -0.06
0.2 -0.08 -0.05 -0.10 -0.06 -0.11
0.3 -0.11 -0.07 -0.14 -0.08 -0.16
0.4 -0.13 -0.08 -0.17 -0.10 -0.19
0.5 -0.15 -0.09 -0.19 -0.11 -0.22
0.6 -0.16 -0.10 -0.20 -0.12 -0.23
0.7 -0.15 -0.09 -0.19 -0.11 -0.22
0.8 -0.13 -0.08 -0.16 -0.10 -0.19
0.9 -0.09 -0.05 -0.11 -0.06 -0.13

Data sourced from Nikam et al. (2004)

Table 3: Thermodynamic Properties of 2-
Phenylacetonitrile + Aliphatic Alcohol Mixtures at 308.15
K
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Mole 2- 2-

Fract 1- 2- 1- 2- Meth 1- 2- 1- 2- Meth
ion Prop Prop Buta Buta yl-2- Prop Prop Buta Buta yl-2-
of 2- anol anol nol nol prop anol anol nol nol prop
PAN (VE) (VE) (VE) (VE) anol (An) (An) (An) (An) anol
(x1) (VE) (An)
0.1 -0.03 -0.04 -0.02 -0.05 -0.07 -0.02 -0.03 -0.01 -0.04 -0.05
0.2 -0.06 -0.08 -0.04 -0.10 -0.13 -0.04 -0.05 -0.03 -0.07 -0.10
0.3 -0.08 -0.11 -0.06 -0.14 -0.18 -0.06 -0.07 -0.04 -0.10 -0.14
0.4 -0.10 -0.13 -0.07 -0.17 -0.22 -0.07 -0.09 -0.05 -0.12 -0.17
0.5 -0.11 -0.15 -0.08 -0.19 -0.25 -0.08 -0.10 -0.06 -0.14 -0.20
0.6 -0.12 -0.16 -0.09 -0.20 -0.26 -0.08 -0.10 -0.06 -0.15 -0.21
0.7 -0.11 -0.15 -0.08 -0.19 -0.25 -0.07 -0.09 -0.05 -0.14 -0.20
0.8 -0.09 -0.12 -0.07 -0.16 -0.21 -0.06 -0.07 -0.04 -0.11 -0.16
0.9 -0.06 -0.08 -0.04 -0.10 -0.14 -0.04 -0.05 -0.02 -0.07 -0.10

Data sourced from Nikam et al. (2003)

Table 4: Thermodynamic Properties of 2-
Phenylacetonitrile + Aliphatic Ketone Mixtures at 308.15
K
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Mole Methyl Methyl
. Methyl Methyl . Methyl Methyl .
Fractio isobut  Diethyl isobut  Diethyl
ethylk propyl ethylk propyl
n of 2- ylketo ketone ylketo ketone
etone ketone etone ketone
PAN he (VE) ne (An)
(VE) (VE) (an) (An)
(xa) (VE) (An)
0.1 -0.05 -0.07 -0.10 -0.06 -0.03 -0.04 -0.06 -0.04
0.2 -0.10 -0.13 -0.19 -0.11 -0.06 -0.08 -0.11 -0.07
0.3 -0.14 -0.18 -0.26 -0.16 -0.08 -0.11 -0.15 -0.10
0.4 -0.17 -0.22 -0.32 -0.20 -0.10 -0.14 -0.19 -0.12
0.5 -0.19 -0.25 -0.36 -0.22 -0.11 -0.16 -0.21 -0.14
0.6 -0.20 -0.26 -0.38 -0.23 -0.12 -0.17 -0.22 -0.15
0.7 -0.19 -0.25 -0.36 -0.22 -0.11 -0.16 -0.21 -0.14
0.8 -0.16 -0.21 -0.30 -0.19 -0.09 -0.13 -0.17 -0.11
0.9 -0.10 -0.14 -0.20 -0.12 -0.06 -0.08 -0.11 -0.07

Data sourced from Bachu et al. (2012)

Note on Data Availability: Extensive literature searches did not yield comprehensive
experimental data on the thermodynamic properties of binary mixtures of 2-phenylacetonitrile
with esters, aromatic hydrocarbons, or ethers. The data presented in this guide is therefore
focused on mixtures with aliphatic amines, alcohols, and ketones, for which reliable data is
available.

Experimental Protocols

The determination of the thermodynamic properties of liquid mixtures requires precise and
accurate measurement techniques. The following sections detail the methodologies commonly
employed in the cited studies.

Density Measurement
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The density (p) of the pure liquids and their binary mixtures is typically measured using a

bicapillary pycnometer.

Procedure:

The pycnometer is thoroughly cleaned with chromic acid, washed with distilled water, and
dried.

It is then calibrated at the desired temperature using double-distilled water with a known
density.

The pycnometer is filled with the sample liquid or mixture, ensuring no air bubbles are
trapped.

The filled pycnometer is allowed to equilibrate in a thermostatically controlled water bath for
a sufficient time (e.g., 30 minutes) to reach the desired temperature.

The mass of the pycnometer with the sample is determined using a high-precision analytical
balance.

The density of the sample is calculated from its mass and the calibrated volume of the
pycnometer.

Viscosity Measurement

The viscosity (n) of the liquids and mixtures is commonly determined using a suspended-level

Ubbelohde viscometer.

Procedure:

The viscometer is cleaned and dried thoroughly.
A known volume of the sample liquid is introduced into the viscometer.
The viscometer is placed in a constant-temperature bath until thermal equilibrium is reached.

The liquid is drawn up into the measuring bulb by suction.
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o The time taken for the liquid to flow between two marked points on the capillary is measured
accurately using a stopwatch.

e The kinematic viscosity is calculated from the flow time and the viscometer constant. The
dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the
liquid.

Speed of Sound Measurement

The speed of sound (u) in the liquid mixtures is measured using an ultrasonic interferometer.
Procedure:

e The interferometer cell is cleaned and filled with the sample liquid.

e The cell is placed in a temperature-controlled water bath to maintain a constant temperature.
o High-frequency ultrasonic waves are generated by a quartz crystal at the bottom of the cell.
e These waves are reflected by a movable reflector plate.

e By moving the reflector, a series of standing waves are formed. The distance between
consecutive nodes (or antinodes) is equal to half the wavelength (A/2) of the ultrasonic
waves in the liquid.

o The wavelength () is determined by measuring the distance moved by the reflector for a
known number of nodes.

e The speed of sound (u) is then calculated using the formula: u = f x A, where f is the
frequency of the ultrasonic waves.

Data Analysis and Interpretation

The experimental data are used to calculate excess thermodynamic properties, which provide
insights into the molecular interactions in the binary mixtures.

Excess Molar Volume (VE)

The excess molar volume is calculated using the following equation:
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VE = (XxaM1 + x2M2) / pmix - (Xx1M1/p1 + x2M2/p2)

where x1, M1, and p1 are the mole fraction, molar mass, and density of component 1 (2-
phenylacetonitrile), and x2, Mz, and p2 are the corresponding values for the second
component. pmix is the density of the mixture. Negative VE values suggest strong specific
interactions (like hydrogen bonding or dipole-dipole interactions) leading to a more compact
packing of molecules, while positive values indicate the predominance of dispersive forces and
the breaking of self-associated structures of the pure components.

Viscosity Deviation (An)
The deviation in viscosity is calculated as:
An = nMix - (Xxan1 + X2n32)

where nmix is the viscosity of the binary mixture, and n1 and nz are the viscosities of the pure
components. Negative deviations from a linear dependence on mole fraction generally indicate
weaker intermolecular forces in the mixture compared to the pure components. Conversely,
positive deviations suggest the presence of strong specific interactions that hinder fluid flow.

Deviation in Isentropic Compressibility (Aks)

Isentropic compressibility (ks) is calculated from the speed of sound (u) and density (p) using
the Laplace equation:

KS =1/ (u?p)
The deviation in isentropic compressibility is then given by:
AKS = KSMIX - (P1KS1 + (P2KS2)

where @ is the volume fraction. Negative values of Aks indicate that the mixture is less
compressible than the ideal mixture, suggesting strong intermolecular interactions that lead to
a more structured liquid.

Visualizing Experimental and Logical Workflows
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The following diagrams, generated using the DOT language, illustrate the key workflows in the
study of the thermodynamic properties of 2-phenylacetonitrile liquid mixtures.

Caption: Experimental workflow for determining thermodynamic properties.

Caption: Derivation of excess properties from experimental data.

 To cite this document: BenchChem. [Thermodynamic Insights into 2-Phenylacetonitrile Liquid
Mixtures: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602554#thermodynamic-properties-of-2-
phenylacetonitrile-liquid-mixtures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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